![molecular formula C7H14O2 B12555201 4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol CAS No. 184177-73-9](/img/structure/B12555201.png)
4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol is an organic compound with the molecular formula C₇H₁₄O₂. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is characterized by the presence of an oxirane (epoxide) ring and a butanol chain. The specific stereochemistry of the oxirane ring is denoted by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol typically involves the following steps:
Epoxidation of Alkenes: The starting material is often an alkene, which undergoes epoxidation to form the oxirane ring. Common reagents for this reaction include peracids such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Hydrolysis and Reduction: The epoxide can be hydrolyzed to form a diol, which is then selectively reduced to yield the desired butanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of ethers, esters, or amines.
Scientific Research Applications
4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-[(2R,3R)-3-methyloxiran-2-yl]butan-1-ol: The enantiomer of the compound with the (2R,3R) configuration.
2-(2-methyloxiran-2-yl)ethanol: A compound with a similar oxirane ring but a shorter carbon chain.
3-methyloxirane-2-carboxylic acid: A compound with an oxirane ring and a carboxylic acid group.
Uniqueness
4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol is unique due to its specific stereochemistry and the presence of both an oxirane ring and a butanol chain. This combination of functional groups and stereochemistry imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
184177-73-9 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-6-7(9-6)4-2-3-5-8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 |
InChI Key |
RGVISJDZLDHPQU-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](O1)CCCCO |
Canonical SMILES |
CC1C(O1)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione]](/img/structure/B12555128.png)
![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)
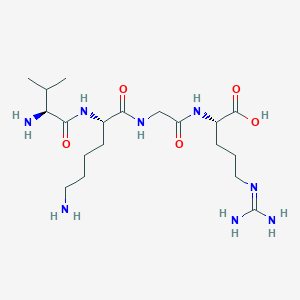
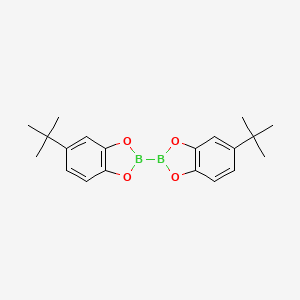
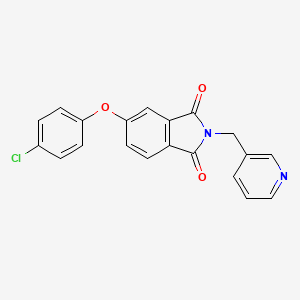

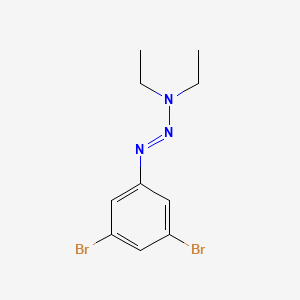
![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)
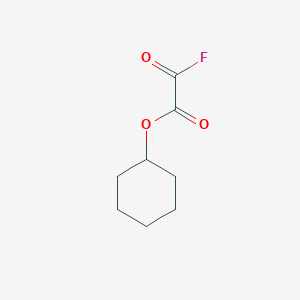
![Pyrido[3,4-c][1,8]naphthyridine](/img/structure/B12555204.png)
![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)
